Cyclosporin D has been investigated in the field of cancer research for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Studies have shown that Cyclosporin D may inhibit the efflux functions of P-glycoprotein, a protein involved in MDR, making cancer cells more susceptible to chemotherapeutic agents. Source: Toku-E, "Cyclosporin D, EvoPure® - cancer research":
While Cyclosporin D is a less potent immunosuppressant compared to Cyclosporin A, it still exhibits some immunomodulatory effects. Researchers have explored its potential in various research areas, including:
It is crucial to remember that Cyclosporin D is not a clinically approved treatment for any of the aforementioned conditions. Its use in research is strictly for investigational purposes under controlled settings.
Beyond the areas mentioned above, Cyclosporin D is being explored in other scientific research avenues, including: